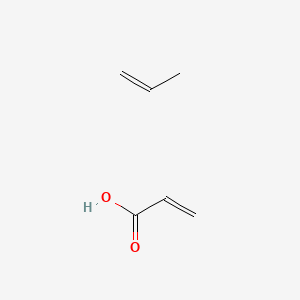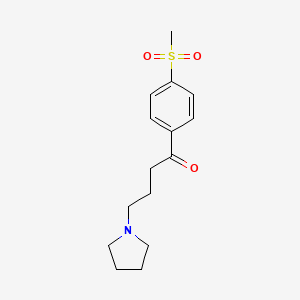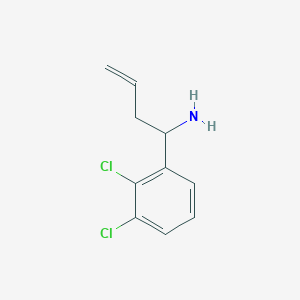![molecular formula C10H10IN3O2 B15344988 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester is a chemical compound with the molecular formula C10H10IN3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction mixture is then quenched with a saturated solution of sodium thiosulfate, filtered, and washed with water to obtain the iodinated product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolopyrimidines, while oxidation reactions may produce corresponding oxo derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrrolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the acetic acid ethyl ester group.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with a chlorine atom instead of the acetic acid ethyl ester group.
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester is unique due to the presence of both the iodine atom and the acetic acid ethyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10IN3O2 |
|---|---|
Molekulargewicht |
331.11 g/mol |
IUPAC-Name |
ethyl 2-(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C10H10IN3O2/c1-2-16-9(15)5-14-4-8(11)7-3-12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
QEEDSXUCIBILIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(C2=CN=CN=C21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






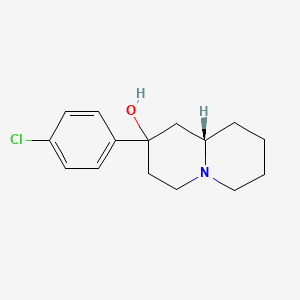
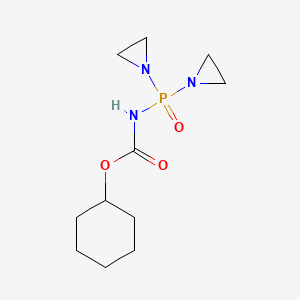
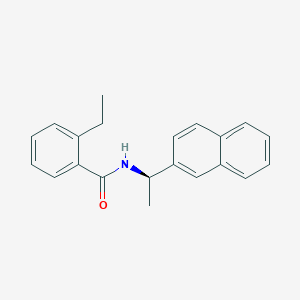
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
